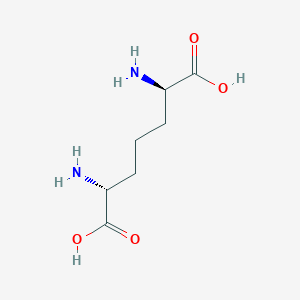

(2R,6R)-2,6-diaminoheptanedioic acid

描述

2,6-二氨基庚二酸是一种氨基酸衍生物,其特征在于含有两个氨基和两个羧基。它是细菌细胞壁生物合成的关键成分,特别是在革兰氏阴性菌中。 这种化合物在肽聚糖的形成中起着至关重要的作用,肽聚糖是一种结构性聚合物,为细菌细胞壁提供刚性和强度 .

准备方法

合成路线和反应条件: 2,6-二氨基庚二酸可以通过多种方法合成。一种常见的方法涉及赖氨酸衍生物的水解。 该过程通常包括在受控温度条件下使用强酸,如盐酸 . 另一种方法涉及在不同 pH 值下使用柠檬酸缓冲液来促进水解过程 .

工业生产方法: 在工业环境中,2,6-二氨基庚二酸通常通过微生物发酵生产。 特定的细菌菌株在最佳条件下培养以生产该化合物,然后使用诸如高效液相色谱等技术将其提取和纯化 .

化学反应分析

反应类型: 2,6-二氨基庚二酸经历各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 可以使用过氧化氢等氧化剂促进这种反应。

还原: 通常使用硼氢化钠等还原剂。

主要形成的产物: 从这些反应中形成的主要产物包括哌啶-2,6-二羧酸和肽合成中使用的各种衍生物 .

科学研究应用

Structural Role in Bacterial Cell Walls

Peptidoglycan Synthesis:

(2R,6R)-2,6-Diaminoheptanedioic acid is integral to the biosynthesis of peptidoglycan, particularly in Gram-negative bacteria. It serves as a cross-linking agent that stabilizes the cell wall structure. The presence of DAP is a distinguishing feature of certain bacterial species, making it a valuable marker for taxonomic classification within microbiology .

Case Study:

Research has shown that the absence of DAP in certain bacterial strains can lead to structural weaknesses in their cell walls, resulting in increased susceptibility to antibiotics. For instance, studies on Escherichia coli have demonstrated that mutations affecting DAP synthesis lead to altered peptidoglycan composition and reduced resistance to beta-lactam antibiotics .

Marker for Microbial Nitrogen

Agricultural Applications:

In ruminant nutrition studies, this compound is used as a marker for microbial nitrogen entering the duodenum. This application helps researchers understand nitrogen metabolism in livestock and optimize dietary formulations for better protein utilization .

Research Findings:

A study conducted by Ling and Buttery (1978) utilized DAP alongside other markers to trace microbial nitrogen flow in sheep. This research provided insights into how dietary changes affect microbial protein synthesis and overall animal health .

Synthetic Applications

Chemical Synthesis:

this compound serves as a precursor for synthesizing various bioactive compounds and pharmaceuticals. Its derivatives have been explored for their potential therapeutic applications, particularly in developing antibiotics and anti-inflammatory agents .

Case Study:

Recent advancements in synthetic methodologies have enabled the efficient production of N-acyl derivatives of DAP that exhibit enhanced biological activity. For example, N-capryloyl iE-DAP has been synthesized and tested for its ability to stimulate immune responses via NOD1 receptor activation .

Research on Peptidoglycan Structure and Function

Analytical Chemistry:

The compound is pivotal in studies focusing on the structural analysis of peptidoglycans using techniques such as high-performance liquid chromatography (HPLC). These studies aim to elucidate the variations in peptidoglycan structures across different bacterial species .

Findings:

Research has highlighted that variations in DAP content can influence the susceptibility of bacteria to antibiotics. For instance, Gram-positive bacteria typically lack DAP but possess other amino acids that fulfill similar structural roles, which has implications for antibiotic design .

作用机制

2,6-二氨基庚二酸的主要作用机制涉及其在肽聚糖生物合成中的作用。它充当糖链之间的交联剂,为细菌细胞壁提供结构完整性。 该化合物与 UDP-N-乙酰胞壁酰-L-丙氨酰-D-谷氨酰-2,6-二氨基庚二酸连接酶等酶相互作用,促进氨基酸添加到肽聚糖前体 .

类似化合物:

赖氨酸: 一种必需氨基酸,具有类似的结构,但缺少 ε 位的羧基。

独特性: 2,6-二氨基庚二酸因其同时作为氨基酸和二羧酸的双重作用而独一无二。 这种双重功能使它能够参与各种生化过程,特别是在细菌细胞壁合成中,使其对微生物代谢必不可少 .

相似化合物的比较

Lysine: An essential amino acid with a similar structure but lacks the carboxyl group at the epsilon position.

Pimelic Acid: A dicarboxylic acid that serves as a precursor in the biosynthesis of 2,6-Diaminopimelic acid.

Uniqueness: 2,6-Diaminopimelic acid is unique due to its dual role as both an amino acid and a dicarboxylic acid. This dual functionality allows it to participate in a variety of biochemical processes, particularly in bacterial cell wall synthesis, making it indispensable for microbial metabolism .

生物活性

(2R,6R)-2,6-diaminoheptanedioic acid, commonly referred to as diaminopimelic acid (DAP), is an essential amino acid derivative that plays a critical role in various biological processes. This compound is particularly significant in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. This article explores the biological activity of this compound, focusing on its biochemical roles, pharmacological properties, and implications for health and disease.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C7H14N2O4

- Molar Mass : 190.2 g/mol

- CAS Registry Number : Not available

- SMILES Representation : NC(CCCC(N)C(O)=O)C(O)=O

This compound belongs to the class of organic compounds known as alpha amino acids, where the amino group is attached to the carbon atom adjacent to the carboxylate group.

1. Peptidoglycan Synthesis

One of the primary biological activities of this compound is its involvement in the biosynthesis of peptidoglycan in bacterial cell walls. DAP serves as a crucial building block in the formation of cross-links between glycan strands, providing structural integrity to bacterial cells. This function is particularly important for Gram-negative bacteria, where DAP is a key component of their unique cell wall structure .

2. Precursor to Essential Amino Acids

This compound is a precursor to lysine and other essential amino acids. Its metabolism contributes to various physiological functions including protein synthesis and nitrogen metabolism within organisms .

Pharmacological Properties

The pharmacological significance of this compound extends beyond its role in bacteria:

- Antimicrobial Activity : Due to its essential role in bacterial cell wall synthesis, DAP has been studied for its potential as an antimicrobial agent. Inhibition of DAP synthesis can lead to bacterial cell lysis and death .

- Agonist Activity : Research indicates that this compound acts as an agonist for nucleotide-binding oligomerization domain-containing proteins (NODs), which are involved in immune responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy :

- Role in Immune Modulation :

- Metabolic Pathway Analysis :

常见问题

Basic Research Questions

Q. What is the structural and functional role of (2R,6R)-2,6-diaminoheptanedioic acid in bacterial cell walls?

this compound (DAP) is a key component of peptidoglycans in bacterial cell walls, contributing to structural integrity and osmotic stability. It crosslinks peptide chains via its amino groups, forming a mesh-like layer critical for cell shape and resistance to mechanical stress. This compound is particularly abundant in Gram-positive bacteria (e.g., Nocardia) and some actinomycetes .

Methodological Insight : To study its role, researchers can use cell wall extraction protocols (e.g., enzymatic digestion with lysozyme) followed by HPLC or mass spectrometry to quantify DAP content. Mutant strains lacking DAP biosynthesis genes (e.g., dapA-E) can be analyzed for cell wall defects via transmission electron microscopy .

Q. How can this compound serve as a biomarker in microbial ecology studies?

DAP is a nitrogen-rich molecule, making it a reliable marker for microbial nitrogen in ruminant microbiomes. It can be quantified in fecal or rumen fluid samples using gas chromatography-mass spectrometry (GC-MS) after derivatization, enabling researchers to track microbial nitrogen assimilation and turnover rates .

Methodological Insight : Extract microbial biomass from samples via centrifugation, hydrolyze peptidoglycans with 6M HCl (110°C, 24h), and analyze hydrolysates using reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in DAP stereoisomer data across experimental systems?

Contradictions often arise due to the presence of stereoisomers (e.g., meso-DAP [(2R,6S)] vs. (2R,6R)-DAP). To address this:

- Chiral Chromatography : Use a chiral stationary phase (e.g., Crownpak CR-I) in HPLC to separate enantiomers .

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm stereochemistry. The coupling constants () of adjacent protons differ between isomers .

- Enzymatic Assays : Employ DAP epimerase-specific reactions to distinguish biologically active forms .

Q. What strategies optimize the synthesis of enantiopure this compound for mechanistic studies?

Enantioselective synthesis can be achieved via:

- Asymmetric Catalysis : Use chiral palladium catalysts to hydrogenate 2,6-diaminoheptanedioic acid precursors (e.g., 2,6-diketopimelic acid) with >90% enantiomeric excess .

- Biocatalytic Routes : Engineer E. coli expressing DAP dehydrogenase (DapB) and reductase (DapE) to convert L-2-aminopimelic acid to (2R,6R)-DAP .

Validation : Confirm purity via chiral HPLC and compare optical rotation values ([α]) with literature standards .

Q. How does DAP contribute to bacterial taxonomy and phylogenetic analysis?

DAP stereochemistry is a taxonomic marker. For example:

- Bacillus subtilis contains meso-DAP [(2R,6S)], while Lactobacillus species lack DAP.

- Use peptidoglycan hydrolysis followed by thin-layer chromatography (TLC) on silica gel plates (solvent: butanol/acetic acid/water = 4:1:1) to profile DAP variants .

Advanced Application : Combine matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry with machine learning algorithms to classify bacteria based on DAP profiles .

Q. Methodological Notes

- Solubility Considerations : DAP is sparingly soluble in water (10.42 mg/mL at 25°C); use DMSO or methanol for stock solutions (50 mM) .

- Storage : Store lyophilized DAP at -20°C (stable for 3 years) and working solutions at 4°C (use within 1 month) to prevent racemization .

- Safety : Use nitrile gloves and fume hoods when handling DAP to avoid respiratory or dermal irritation .

属性

IUPAC Name |

2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862237 | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-93-7, 922-54-3, 17121-19-6, 2577-62-0 | |

| Record name | Diaminopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 583-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminopimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanedioic acid, 2,6-diamino- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。